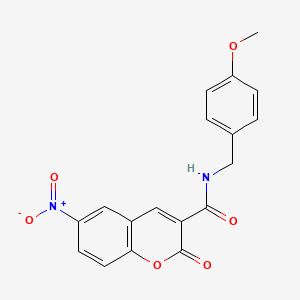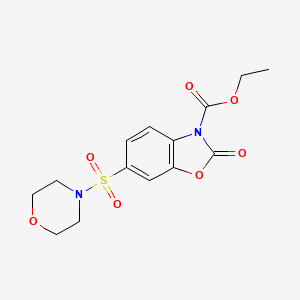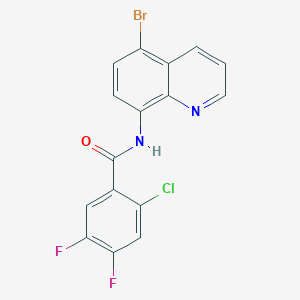![molecular formula C14H17F3N2O2 B11510063 2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11510063.png)
2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound that features a piperidine ring and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Formation of the Acetamide Intermediate: The initial step involves the reaction of 4-(trifluoromethoxy)aniline with acetic anhydride to form N-(4-(trifluoromethoxy)phenyl)acetamide.
Introduction of the Piperidine Ring: The acetamide intermediate is then reacted with piperidine under appropriate conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.
Materials Science: It is investigated for its potential use in the synthesis of advanced materials with unique properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The piperidine ring and the trifluoromethoxyphenyl group play crucial roles in its binding affinity and activity. The compound may modulate specific pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(piperidin-1-yl)-N-phenylacetamide: Lacks the trifluoromethoxy group, which may result in different pharmacological properties.
N-(4-(trifluoromethoxy)phenyl)acetamide: Lacks the piperidine ring, affecting its overall activity and applications.
Uniqueness
2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of both the piperidine ring and the trifluoromethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H17F3N2O2 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)21-12-6-4-11(5-7-12)18-13(20)10-19-8-2-1-3-9-19/h4-7H,1-3,8-10H2,(H,18,20) |
InChI Key |
CPYPJWMZVAEPAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzodioxol-5-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11509987.png)

![4-chloro-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11509999.png)
![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11510000.png)

![5-Benzyl-3-(3-ethoxy-2-hydroxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11510004.png)

![Ethyl 5-ethyl-4-phenyl-2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(propanoylamino)propan-2-yl]amino}thiophene-3-carboxylate](/img/structure/B11510044.png)
![3-[4-(dimethylamino)phenyl]-5-thioxo-6-[3-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11510050.png)

![7-chloro-6,8-dimethyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B11510070.png)
![1-(4-chlorophenyl)-4-hydroxy-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11510073.png)
![1-[6-(Morpholine-4-sulfonyl)-2,3-dihydro-indol-1-yl]-ethanone](/img/structure/B11510081.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11510088.png)
